2-(1,3-dioxoinden-2-ylidene)-2-(2-methyl-5-nitroanilino)acetonitrile
Description
2-(1,3-dioxoinden-2-ylidene)-2-(2-methyl-5-nitroanilino)acetonitrile is a complex organic compound characterized by its unique structure, which includes an indene core, a nitrile group, and a nitroaniline moiety
Properties
IUPAC Name |
2-(1,3-dioxoinden-2-ylidene)-2-(2-methyl-5-nitroanilino)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O4/c1-10-6-7-11(21(24)25)8-14(10)20-15(9-19)16-17(22)12-4-2-3-5-13(12)18(16)23/h2-8,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBRTMZGIUBLPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoinden-2-ylidene)-2-(2-methyl-5-nitroanilino)acetonitrile typically involves a multi-step process:
Formation of the Indene Core: The indene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile precursor.
Attachment of the Nitroaniline Moiety: The final step involves the coupling of the nitroaniline moiety to the indene core, which can be achieved through a condensation reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitroaniline moiety, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various organic transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso and hydroxylamine derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-(1,3-dioxoinden-2-ylidene)-2-(2-methyl-5-nitroanilino)acetonitrile has several scientific research applications:
Organic Electronics: Due to its conjugated structure, it can be used in the development of organic semiconductors and light-emitting diodes.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoinden-2-ylidene)-2-(2-methyl-5-nitroanilino)acetonitrile depends on its application:
In Organic Electronics: The compound functions as a semiconductor, facilitating the transport of electrons or holes.
In Pharmaceuticals: It may interact with specific enzymes or receptors, modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-dioxoinden-2-ylidene)-2-(2-methyl-5-nitroanilino)acetonitrile: shares similarities with other indene-based compounds and nitroaniline derivatives.
Uniqueness
Structural Uniqueness: The combination of an indene core with a nitrile and nitroaniline moiety is relatively unique, providing distinct electronic and chemical properties.
Functional Applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
